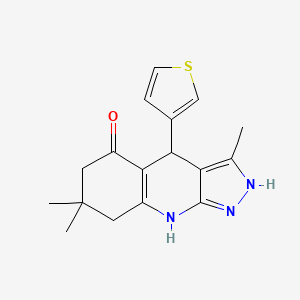
Gsk3-IN-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gsk3-IN-2 is a potent inhibitor of glycogen synthase kinase-3 (GSK-3), a serine/threonine protein kinase involved in various cellular processes. GSK-3 plays a crucial role in regulating glycogen metabolism, cell signaling, and cellular transport. Inhibition of GSK-3 has therapeutic potential in treating diseases such as diabetes, neurodegenerative disorders, and cancer .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Gsk3-IN-2 can be synthesized through a series of chemical reactions involving specific reagents and conditions. The synthetic route typically involves the formation of key intermediates, followed by their conversion into the final compound. The reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing purification techniques to obtain the final product. The industrial process also focuses on cost-effectiveness and environmental sustainability .
Análisis De Reacciones Químicas
Types of Reactions
Gsk3-IN-2 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and substitution reagents (e.g., halides). The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield substituted analogs of this compound .
Aplicaciones Científicas De Investigación
Gsk3-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of GSK-3 in various chemical reactions and pathways.
Biology: Employed in research to understand the biological functions of GSK-3 and its involvement in cellular processes.
Medicine: Investigated for its therapeutic potential in treating diseases such as diabetes, Alzheimer’s disease, and cancer.
Industry: Utilized in the development of new drugs and therapeutic agents targeting GSK-3 .
Mecanismo De Acción
Gsk3-IN-2 exerts its effects by inhibiting the activity of GSK-3. The inhibition occurs through the binding of this compound to the active site of GSK-3, preventing the phosphorylation of its substrates. This leads to the attenuation of signaling pathways regulated by GSK-3, resulting in various biological responses. The molecular targets and pathways involved include the PI3K/Akt pathway, Wnt/β-catenin signaling, and NF-κB pathway .
Comparación Con Compuestos Similares
Gsk3-IN-2 is compared with other GSK-3 inhibitors, such as CHIR99021 and AZD2858. While all these compounds inhibit GSK-3, this compound is unique in its potency and selectivity. Similar compounds include:
CHIR99021: A potent GSK-3 inhibitor with applications in stem cell research and regenerative medicine.
AZD2858: Another GSK-3 inhibitor used in research for its anti-inflammatory and anti-cancer properties
This compound stands out due to its specific binding affinity and effectiveness in various disease models, making it a valuable tool in scientific research and therapeutic development .
Propiedades
Fórmula molecular |
C17H19N3OS |
|---|---|
Peso molecular |
313.4 g/mol |
Nombre IUPAC |
3,7,7-trimethyl-4-thiophen-3-yl-4,6,8,9-tetrahydro-2H-pyrazolo[3,4-b]quinolin-5-one |
InChI |
InChI=1S/C17H19N3OS/c1-9-13-14(10-4-5-22-8-10)15-11(18-16(13)20-19-9)6-17(2,3)7-12(15)21/h4-5,8,14H,6-7H2,1-3H3,(H2,18,19,20) |
Clave InChI |
BHLCWTAXFPUMBK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(C3=C(CC(CC3=O)(C)C)NC2=NN1)C4=CSC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


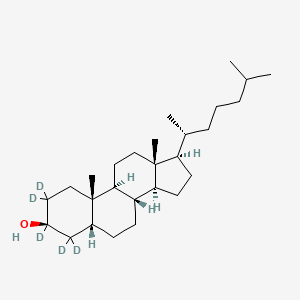
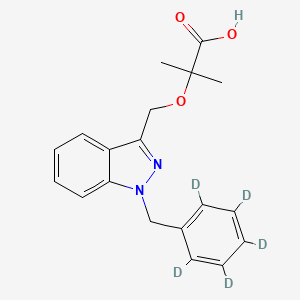
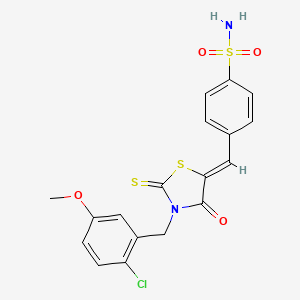

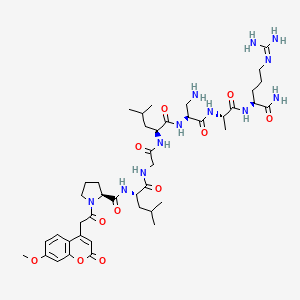




![2-[3-(S)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]phenyl-2-propanol-d6](/img/structure/B12410933.png)
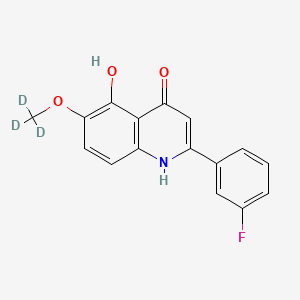
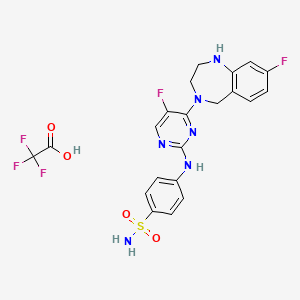
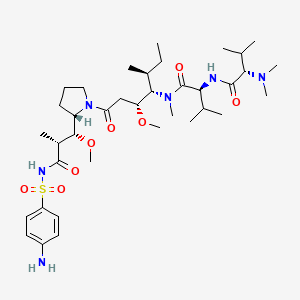
![2-(3-Chloro-phenyl)-benzo[h]chromen-4-one](/img/structure/B12410958.png)
